Diethyl {[4-(dibutylamino)phenyl]methyl}phosphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
131719-50-1 |
|---|---|
Molecular Formula |
C19H34NO3P |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N,N-dibutyl-4-(diethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C19H34NO3P/c1-5-9-15-20(16-10-6-2)19-13-11-18(12-14-19)17-24(21,22-7-3)23-8-4/h11-14H,5-10,15-17H2,1-4H3 |
InChI Key |
ITYWVJTYKRKDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl {[4-(dibutylamino)phenyl]methyl}phosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 307.36 g/mol. The compound features a phosphonate group, which contributes to its stability and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as an enzyme inhibitor, antioxidant, and antimicrobial agent.
Antifungal Activity
Research indicates that diethyl phosphonates exhibit strong antifungal properties. In vitro assays have shown that derivatives of this compound inhibit the growth of fungi such as Fusarium oxysporum and Botrytis cinerea. The inhibition rates were significant at low concentrations, demonstrating the compound's effectiveness against fungal pathogens .
Table 1: Antifungal Activity Against Selected Fungi
| Compound Name | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| This compound | 0.14 | 70-90 |
| Control (No Treatment) | - | 0 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it exhibits low inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. However, it shows no inhibitory effect on butyrylcholinesterase (BChE), suggesting a selective action that may reduce potential side effects associated with broader cholinergic inhibition .
Table 2: Enzyme Inhibition Data
| Enzyme Type | IC50 (μg/mL) | Remarks |
|---|---|---|
| Acetylcholinesterase (AChE) | 6.27 ± 1.15 | Low inhibition |
| Butyrylcholinesterase (BChE) | No activity | No inhibitory effect |
Antioxidant Properties
This compound has demonstrated promising antioxidant activity. Compounds in this class have been shown to scavenge free radicals effectively, contributing to their potential use in therapeutic applications aimed at oxidative stress-related conditions .
Table 3: Antioxidant Activity Assessment
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75 |
| Control (Ascorbic Acid) | 95 |
Case Studies and Research Findings
A study conducted on the synthesis and biological evaluation of diethyl phosphonates highlighted their potential as multifunctional agents. The research found that modifications to the phosphonate structure could enhance specific biological activities while maintaining low toxicity profiles .
In particular, the inclusion of dibutylamino groups was noted to improve antifungal efficacy without significantly increasing neurotoxic risks associated with similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
